molecular formula C22H25NO5S B280996 BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280996
M. Wt: 415.5 g/mol
InChI Key: CBWTUGPKXMADHZ-UHFFFAOYSA-N
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Description

BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a butyl ester group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Esterification: The butyl ester group is introduced through esterification reactions, typically using butanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group is particularly significant due to its known pharmacological effects.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The sulfonamide moiety is a key pharmacophore in many drugs, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzofuran ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other benzofuran derivatives and sulfonamide-containing compounds.

    2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: Lacks the sulfonamide group, resulting in different biological activities.

    5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN: Lacks the butyl ester group, affecting its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzofuran ring and the sulfonamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

butyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-9-8-17(13-18(19)21)23-29(25,26)20-10-7-14(2)12-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3

InChI Key

CBWTUGPKXMADHZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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